5-HT2A Potency and Subtype Selectivity vs. Parent 5-MeO-DMT and 1-Methyl Analog
In a prior disclosure [1], the target compound ([2-(1H-indazol-1-yl)ethyl]dimethylamine, designated 6a) demonstrated moderate 5-HT2A agonist potency with an EC50 of 203 nM (Emax = 70%), while exhibiting high selectivity over 5-HT2B (EC50 > 10 μM) and moderate selectivity over 5-HT2C (EC50 = 532 nM, Emax = 72%) [1]. In contrast, the parent tryptamine 5-MeO-DMT is a potent, non-selective 5-HT2 agonist with EC50 values typically in the low nanomolar range (e.g., ~10–30 nM) [2]. The 1-methylindazole analog (11) was markedly less potent at 5-HT2A than both 5-MeO-DMT and 6a, indicating that N1-substitution diminishes affinity [2]. This demonstrates that the indazole core retains agonist activity while introducing a distinct selectivity window compared to the indole progenitor.
| Evidence Dimension | 5-HT2A Potency (EC50) and Selectivity (5-HT2B/5-HT2C) |
|---|---|
| Target Compound Data | 5-HT2A EC50 = 203 nM, Emax = 70%; 5-HT2B EC50 > 10 μM; 5-HT2C EC50 = 532 nM |
| Comparator Or Baseline | 5-MeO-DMT: 5-HT2A EC50 ≈ 10–30 nM, non-selective across subtypes. 1-Methylindazole (11): markedly less potent at 5-HT2A. |
| Quantified Difference | Approximately 7–20 fold lower 5-HT2A potency vs. 5-MeO-DMT, but with >49-fold selectivity window for 5-HT2A over 5-HT2B. |
| Conditions | Calcium mobilization assays in human 5-HT2A-CHO, 5-HT2B-HEK293, and 5-HT2C-CHO cells (as referenced in ACS Med. Chem. Lett. 2024) |
Why This Matters
This selectivity profile makes the compound a valuable probe for studying 5-HT2A-mediated signaling with reduced confounding 5-HT2B activity, which is linked to cardiac valvulopathy risks.
- [1] M. L. Bock et al., 'Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists,' ACS Med. Chem. Lett., vol. 15, no. 2, pp. 302–309, Jan. 2024 (citing prior disclosure ref. 20). View Source
- [2] J. T. Reckweg et al., 'The Clinical Pharmacology and Potential Therapeutic Applications of 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT),' J. Neurochem., vol. 162, pp. 128–146, 2022. View Source
